3-Bromo-1-(dimethylsulfamoyl)pyrazole
Overview
Description
3-Bromo-1-(dimethylsulfamoyl)pyrazole is a chemical compound with the molecular formula C5H8BrN3O2S . It has a molecular weight of 254.11 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-Bromo-1-(dimethylsulfamoyl)pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(dimethylsulfamoyl)pyrazole consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3rd position by a bromine atom and at the 1st position by a dimethylsulfamoyl group .Chemical Reactions Analysis
In pyrazoles, there are at least two tautomeric forms arisen from a proton loss or gain. The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .Physical And Chemical Properties Analysis
3-Bromo-1-(dimethylsulfamoyl)pyrazole is a solid at room temperature . It has a topological polar surface area of 63.6 Ų and a XLogP3-AA value of 0.8 . It has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
3-Bromo-1-(dimethylsulfamoyl)pyrazole is a chemical compound with the CAS Number: 500011-84-7 and a molecular weight of 254.11 . It is a solid substance stored at room temperature .
The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields :
- Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .
- Agrochemistry : Pyrazoles are used in the development of agrochemicals .
- Coordination Chemistry : Pyrazoles can form complexes with various metals, contributing to the field of coordination chemistry .
- Organometallic Chemistry : Pyrazoles are also involved in the synthesis of organometallic compounds .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-bromo-N,N-dimethylpyrazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWMCRVFDXECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610493 | |
Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(dimethylsulfamoyl)pyrazole | |
CAS RN |
401462-74-6 | |
Record name | 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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